Serological Non-Cross-Reactivity with p-Azobenzenearsonate Antibodies Confirms Hapten Selectivity
When immobilized on a cellulose adsorbent, p-azobenzenesulfonate failed to adsorb any detectable amount of antibody raised against the structurally related hapten p-azobenzenearsonate, demonstrating complete immunological discrimination between these two para-substituted phenylazo haptens [1]. In contrast, the homologous p-azobenzenearsonate adsorbent bound approximately 2 mg of specific antibody protein per mL of packed moist adsorbent [1]. This establishes a functional differentiation criterion for procurement: p-azobenzenesulfonate is the appropriate hapten when sulfonate-specific antibody populations are required without arsonate cross-reactivity.
| Evidence Dimension | Antibody adsorption capacity (mg antibody protein / mL adsorbent) |
|---|---|
| Target Compound Data | 0 mg/mL (no detectable adsorption of anti-p-azobenzenearsonate antibody) |
| Comparator Or Baseline | p-Azobenzenearsonate adsorbent: ~2 mg antibody protein / mL packed moist adsorbent |
| Quantified Difference | Qualitative: complete loss of detectable binding — from ~2 mg/mL to non-detectable |
| Conditions | Cellulose-based immunoadsorbent, pH 8.0 saline buffer, anti-p-azobenzenearsonate antiserum, gradient elution using sodium arsanilate (Nature, 1953) |
Why This Matters
This data directly answers the procurement question: a user needing a sulfonate-specific hapten matrix must select p-azobenzenesulfonate, not a p-azobenzenearsonate or other para-substituted analog, to ensure zero cross-adsorption of unintended antibody populations.
- [1] Antibody Chromatography on an Immunologically Specific Adsorbent. Nature, 1953, 172, 635-636. DOI: 10.1038/172635a0 View Source
